1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acid
Overview
Description
1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H7NO3S and its molecular weight is 245.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications : A method for synthesizing 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acids has been developed, with derivatives showing significant antimitotic activity in cancer cell lines at micromolar concentrations (Kryshchyshyn-Dylevych et al., 2020).
PARP-1 Inhibitors : Derivatives of thiopyrano[3,4-c]quinoline-9-carboxamide, a related compound, have been synthesized and found to significantly inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair, with potential implications in cancer therapy (Park et al., 2011).
Antiinflammatory Activities : A series of novel 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-alkanoic acids, including prodolic acid, have been synthesized and evaluated for antiinflammatory activities, indicating potential applications in treating inflammatory conditions (Demerson et al., 1975).
Antibacterial and Antifungal Activities : Indole-2-carboxylic acid derivatives have been synthesized and shown to exhibit significant antibacterial and moderate antifungal activities, suggesting their potential use in treating various infections (Raju et al., 2015).
Antidiabetic Applications : Tryptoline-3-carboxylic acid derivatives, related to the compound , have been synthesized and shown potent antidiabetic activity in animal models, indicating a potential application in diabetes treatment (Choudhary et al., 2011).
properties
IUPAC Name |
1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3S/c14-11(15)9-5-7-6-3-1-2-4-8(6)13-10(7)12(16)17-9/h1-5,13H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLHXOVXWAAWES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)SC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.